molecular formula C17H19N3O3S B2823770 4-(Phenethylsulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2318958-52-8

4-(Phenethylsulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No. B2823770
CAS RN: 2318958-52-8
M. Wt: 345.42
InChI Key: NPECMBSJRNHNTC-UHFFFAOYSA-N
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Description

4-(Phenethylsulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as PEP2a and belongs to the class of piperazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Thionation and Synthesis Techniques

The use of tetraphosphorus decasulfide (P4S10) in pyridine, showcasing its thionating power in synthesizing thionated derivatives under high temperatures, offers a glimpse into the synthetic versatility relevant to compounds like 4-(Phenethylsulfonyl)-1-(pyridin-2-yl)piperazin-2-one. Such methodologies provide cleaner, more efficient paths to derivative compounds, potentially including those of the target chemical (Bergman et al., 2011).

Antimicrobial and Antifungal Activities

Novel Derivatives with Biological Activities

The development of new pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities highlights the potential for compounds structurally related to this compound to serve as leads in drug discovery. Some derivatives have shown significant activity against liver and breast cancer cell lines, as well as against various bacterial and fungal species (El‐Borai et al., 2013).

Synthesis and Antimicrobial Activity of Novel Derivatives

A series of novel derivatives synthesized for their antimicrobial activity further underscores the research interest in exploring the therapeutic potential of compounds within the same chemical family. The structures and antimicrobial efficacy of these compounds provide valuable insights into their potential applications in addressing microbial resistance (Desai et al., 2016).

properties

IUPAC Name

4-(2-phenylethylsulfonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17-14-19(11-12-20(17)16-8-4-5-10-18-16)24(22,23)13-9-15-6-2-1-3-7-15/h1-8,10H,9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECMBSJRNHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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